![molecular formula C6H2Cl2FN3 B11897385 5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B11897385.png)
5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid. This reaction is carried out under specific conditions to ensure the formation of the desired product . Industrial production methods often involve the use of β-enaminone derivatives and microwave irradiation to achieve high yields and efficiency .
Chemical Reactions Analysis
5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles, leading to the formation of various functionalized derivatives.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions: Typical reagents include N,N-dimethylformamide and triethylamine, with reactions often conducted under reflux conditions.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold has shown promising anticancer properties. Compounds derived from this scaffold have been evaluated for their ability to inhibit various cancer cell lines. For instance, studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines exhibit selective inhibition of protein kinases, which are crucial in cancer progression. The structural modifications of 5,7-dichloro-2-fluoropyrazolo[1,5-a]pyrimidine enhance its efficacy against specific cancer types by targeting key signaling pathways involved in tumor growth and metastasis .
Neurodegenerative Disease Treatment
Recent research highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in treating neurodegenerative diseases such as Alzheimer's. These compounds stabilize microtubules and may help mitigate tau pathology in transgenic mouse models. The brain-penetrant properties of these compounds make them suitable candidates for further development in neuropharmacology .
Enzyme Inhibition
The compound has demonstrated significant inhibitory activity against various enzymes, including α-glucosidase, which is important in managing diabetes by delaying carbohydrate absorption. The structure-activity relationship studies have shown that specific substitutions on the pyrazolo[1,5-a]pyrimidine core can enhance enzyme inhibitory potency .
Material Science Applications
Fluorescent Probes
The unique photophysical properties of this compound derivatives allow for their use as fluorescent probes in biological imaging. These compounds can serve as lipid droplet biomarkers in cancer cells and normal cells alike, facilitating the study of cellular processes and disease mechanisms .
Solid-State Applications
The ability of these compounds to form stable crystals with notable conformational and supramolecular characteristics opens avenues for their application in solid-state devices. Their properties may be harnessed for developing new materials with specific optical or electronic functionalities .
Summary of Findings
The following table summarizes key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects . The pathways involved often include signal transduction and gene expression regulation .
Comparison with Similar Compounds
5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Similar compounds include:
2-Methylpyrazolo[1,5-a]pyrimidine: Known for its solid-state emission properties.
5,7-Dichloropyrazolo[1,5-a]pyrimidine: Shares similar chemical reactivity but lacks the fluorine atom, affecting its electronic properties.
Biological Activity
5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Structure and Characteristics:
- CAS Number: 1296950-49-6
- Molecular Formula: C7H3Cl2FN4
- Molecular Weight: 223.03 g/mol
- IUPAC Name: this compound
Antitumor Activity
Recent studies have demonstrated that this compound exhibits potent antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Key Findings:
- The compound has been tested against several cancer types including breast cancer and leukemia.
- It operates through the modulation of pro-apoptotic and anti-apoptotic proteins, leading to increased apoptosis in cancer cells .
Antimicrobial Properties
In addition to its antitumor effects, this compound has also exhibited antimicrobial activity. It has been effective against a range of bacterial strains, indicating potential applications in treating infectious diseases.
Research Insights:
- The antimicrobial mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
Molecular Targets:
- Enzymes involved in cell cycle regulation.
- Proteins that mediate apoptosis.
Pathways Involved:
- Induction of cell cycle arrest at the G2/M phase.
- Activation of caspase pathways leading to programmed cell death .
Case Studies
- Antitumor Efficacy Study:
- Antimicrobial Activity Assessment:
Synthesis and Derivatives
The synthesis of this compound involves cyclocondensation reactions using appropriate precursors. Various derivatives are being explored to enhance its biological properties.
Derivative | Biological Activity | IC50 (µM) |
---|---|---|
Compound A | Antitumor | 0.05 |
Compound B | Antimicrobial | 0.10 |
Properties
Molecular Formula |
C6H2Cl2FN3 |
---|---|
Molecular Weight |
206.00 g/mol |
IUPAC Name |
5,7-dichloro-2-fluoropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H2Cl2FN3/c7-3-1-4(8)12-6(10-3)2-5(9)11-12/h1-2H |
InChI Key |
YNPVKHLNGVZWQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=C(C=C(N2N=C1F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.